![molecular formula C17H17FN2O2 B267358 3-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B267358.png)
3-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as FBA-NIPB, and its molecular formula is C17H17FN2O2.
Wirkmechanismus
FBA-NIPB works by binding to a specific site on the TRPA1 protein, causing a conformational change that inhibits its activity. This leads to a reduction in pain and inflammation signaling, making it a potential therapeutic target for the treatment of chronic pain and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that FBA-NIPB has a selective effect on TRPA1 activity, with little to no effect on other related proteins. It has also been shown to have a long duration of action, making it a potential candidate for the development of new pain and inflammation treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FBA-NIPB in lab experiments is its specificity and selectivity, which allows for more precise targeting of the TRPA1 protein. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for the study of FBA-NIPB, including:
1. Development of more potent analogs with improved pharmacokinetic properties.
2. Investigation of its potential therapeutic applications in other disease areas, such as cancer and neurodegenerative disorders.
3. Exploration of its mechanism of action at the molecular level, to better understand its interactions with the TRPA1 protein.
4. Investigation of its potential interactions with other proteins and signaling pathways, to identify potential off-target effects.
In conclusion, FBA-NIPB is a promising compound with potential applications in scientific research. Its selective inhibition of the TRPA1 protein makes it a potential candidate for the development of new pain and inflammation treatments, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of FBA-NIPB involves the reaction of 4-fluorobenzoic acid with N-isopropyl-4-aminobenzamide in the presence of a coupling reagent, such as N,N-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
FBA-NIPB has been studied for its potential applications in a variety of scientific research fields, including cancer research, drug discovery, and neuroscience. It has been shown to selectively inhibit the activity of a specific protein called TRPA1, which is involved in pain and inflammation signaling pathways.
Eigenschaften
Produktname |
3-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide |
---|---|
Molekularformel |
C17H17FN2O2 |
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
3-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)19-17(22)13-4-3-5-15(10-13)20-16(21)12-6-8-14(18)9-7-12/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
BUGBWPBUOPJNBL-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.